molecular formula C8H9NO3S B12561185 (5R)-5-(Hydroxymethyl)-3-(thiophen-3-yl)-1,3-oxazolidin-2-one CAS No. 175591-35-2

(5R)-5-(Hydroxymethyl)-3-(thiophen-3-yl)-1,3-oxazolidin-2-one

Cat. No.: B12561185
CAS No.: 175591-35-2
M. Wt: 199.23 g/mol
InChI Key: HXBUBFKOPZNGCH-SSDOTTSWSA-N
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Description

(5R)-5-(Hydroxymethyl)-3-(thiophen-3-yl)-1,3-oxazolidin-2-one is a chemical compound that features a unique structure combining a thiophene ring and an oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-5-(Hydroxymethyl)-3-(thiophen-3-yl)-1,3-oxazolidin-2-one typically involves the reaction of thiophene derivatives with oxazolidinone precursors. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5R)-5-(Hydroxymethyl)-3-(thiophen-3-yl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the oxazolidinone ring or the thiophene ring.

    Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions on the thiophene ring can introduce various functional groups.

Scientific Research Applications

(5R)-5-(Hydroxymethyl)-3-(thiophen-3-yl)-1,3-oxazolidin-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5R)-5-(Hydroxymethyl)-3-(thiophen-3-yl)-1,3-oxazolidin-2-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (5R)-5-(Hydroxymethyl)-3-(thiophen-2-yl)-1,3-oxazolidin-2-one
  • (5R)-5-(Hydroxymethyl)-3-(furan-3-yl)-1,3-oxazolidin-2-one
  • (5R)-5-(Hydroxymethyl)-3-(pyridin-3-yl)-1,3-oxazolidin-2-one

Uniqueness

(5R)-5-(Hydroxymethyl)-3-(thiophen-3-yl)-1,3-oxazolidin-2-one is unique due to the specific positioning of the thiophene ring and the hydroxymethyl group, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

175591-35-2

Molecular Formula

C8H9NO3S

Molecular Weight

199.23 g/mol

IUPAC Name

(5R)-5-(hydroxymethyl)-3-thiophen-3-yl-1,3-oxazolidin-2-one

InChI

InChI=1S/C8H9NO3S/c10-4-7-3-9(8(11)12-7)6-1-2-13-5-6/h1-2,5,7,10H,3-4H2/t7-/m1/s1

InChI Key

HXBUBFKOPZNGCH-SSDOTTSWSA-N

Isomeric SMILES

C1[C@@H](OC(=O)N1C2=CSC=C2)CO

Canonical SMILES

C1C(OC(=O)N1C2=CSC=C2)CO

Origin of Product

United States

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